1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Catalog No.
S11604362
CAS No.
497245-27-9
M.F
C18H19N3O2S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2...

CAS Number

497245-27-9

Product Name

1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H19N3O2S/c1-10-5-6-14(7-11(10)2)21-16(22)9-15(17(21)23)24-18-19-12(3)8-13(4)20-18/h5-8,15H,9H2,1-4H3

InChI Key

PTRUFPMMXBYWDN-UHFFFAOYSA-N

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C)C

1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features. It consists of a pyrrolidine ring fused with a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidin-2-yl sulfanyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its intricate molecular architecture.

Typical of pyrrolidine derivatives. Key reaction types include:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction can yield amine derivatives, employing reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The sulfur atom in the pyrimidine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions expand the versatility of the compound for further synthetic modifications.

Preliminary studies suggest that 1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione exhibits biological activity that may include antimicrobial and anti-inflammatory properties. The presence of the dimethylphenyl and dimethylpyrimidine groups may enhance its interaction with biological targets, potentially leading to therapeutic applications in treating infections or inflammatory conditions.

Several synthesis routes have been proposed for producing this compound:

  • Condensation Reaction: A common method involves the condensation of 3,4-dimethylphenyl isocyanate with 4,6-dimethylpyrimidin-2-thiol in the presence of a base such as triethylamine.
  • Cyclization: Another approach utilizes cyclization reactions involving substituted pyrrolidine derivatives and appropriate electrophiles to form the desired product.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the final structure.

These methods highlight the synthetic complexity and potential for optimization in laboratory settings.

The compound's unique structure positions it as a candidate for various applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Chemical Probes: Its ability to interact with biological systems makes it useful as a chemical probe in research settings.
  • Agricultural Chemistry: Potential applications in agrochemicals could be explored if it shows efficacy against pests or pathogens.

Interaction studies are crucial for understanding the compound's mechanism of action. Preliminary assays can evaluate:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular Uptake: Assessing how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Synergistic Effects: Exploring interactions with other compounds to determine if they enhance or inhibit each other's activity.

These studies provide insight into the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluorophenyl)-3-sulfanylpyrrolidine-2,5-dioneContains a fluorophenyl group instead of dimethylphenylDifferent electronic properties due to fluorine
1-(4-Methylphenyl)-3-(thiazol-2-yl)pyrrolidine-2,5-dioneSubstituted thiazole instead of pyrimidinePotentially different biological activity
1-(2-Methylphenyl)-3-(5-nitropyrimidin-2-yl)sulfanyl-pyrrolidine-2,5-dioneNitro group introduces different reactivityEnhanced electron-withdrawing effects

Uniqueness

The uniqueness of 1-(3,4-Dimethylphenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione lies in its specific combination of substituents which may influence its reactivity and biological profile compared to similar compounds. The positioning and nature of substituents can lead to significant differences in pharmacological effects and suitability for various applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

341.11979803 g/mol

Monoisotopic Mass

341.11979803 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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